Anhydro nucleoside
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Overview
Description
Anhydro nucleosides are a class of nucleoside analogs characterized by the absence of a hydroxyl group at the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydro nucleosides can be synthesized through several methods, including chemical synthesis and biotransformation. One common approach involves the glycosylation of nucleobases with protected sugars, followed by the removal of protecting groups under acidic or basic conditions . For instance, the glycosylation of 6- and 7-p-bromophenyllumazine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of trimethylsilyl trifluoromethanesulfonate as a catalyst .
Industrial Production Methods: Industrial production of anhydro nucleosides often involves large-scale chemical synthesis, utilizing high-performance liquid chromatography (HPLC) and crystallization techniques for purification . The development of molecular imprinting techniques has also enhanced the efficiency of selective separation and purification processes .
Chemical Reactions Analysis
Types of Reactions: Anhydro nucleosides undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include modified nucleosides with altered sugar moieties or nucleobases, which can exhibit enhanced biological activity .
Scientific Research Applications
Anhydro nucleosides have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex nucleic acid analogs.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for their potential as antiviral and anticancer agents.
Industry: Utilized in the production of high-value pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of anhydro nucleosides involves their incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. They can also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerases and ribonucleotide reductase . These actions result in the inhibition of cellular division and viral replication .
Comparison with Similar Compounds
- Ribose-based nucleosides
- 4’-Thionucleosides
- Cyclonucleosides
Comparison: Anhydro nucleosides are unique due to the absence of a hydroxyl group at the anomeric carbon, which imparts distinct chemical and biological properties. Compared to ribose-based nucleosides, anhydro nucleosides exhibit increased stability and resistance to enzymatic degradation . Additionally, their structural modifications can enhance their binding affinity to molecular targets, making them valuable in therapeutic applications .
Properties
CAS No. |
132776-19-3 |
---|---|
Molecular Formula |
C17H15FN2O5 |
Molecular Weight |
346.31 g/mol |
IUPAC Name |
[(1R,9S,10R,12S)-12-fluoro-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H15FN2O5/c1-9-7-20-15-12(18)13(25-17(20)19-14(9)21)11(24-15)8-23-16(22)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3/t11-,12+,13+,15-/m1/s1 |
InChI Key |
UMDFLFHAXYPYQN-UKTARXLSSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3[C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O)F |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O)F |
Origin of Product |
United States |
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